3-(3-Fluorophenyl)thiophene-2-carbaldehyde
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Overview
Description
3-(3-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine-substituted phenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Fluorophenyl)thiophene-2-methanol.
Substitution: 2-Bromo-3-(3-fluorophenyl)thiophene.
Scientific Research Applications
3-(3-Fluorophenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom at the para position of the phenyl ring.
3-(3-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Methylphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H7FOS |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |
InChI Key |
SNWZQYVPRJWHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SC=C2)C=O |
Origin of Product |
United States |
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